Tert-butyl 2-fluoro-4-nitrobenzoate Tert-butyl 2-fluoro-4-nitrobenzoate
Brand Name: Vulcanchem
CAS No.: 157665-46-8
VCID: VC21093646
InChI: InChI=1S/C11H12FNO4/c1-11(2,3)17-10(14)8-5-4-7(13(15)16)6-9(8)12/h4-6H,1-3H3
SMILES: CC(C)(C)OC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])F
Molecular Formula: C11H12FNO4
Molecular Weight: 241.22 g/mol

Tert-butyl 2-fluoro-4-nitrobenzoate

CAS No.: 157665-46-8

Cat. No.: VC21093646

Molecular Formula: C11H12FNO4

Molecular Weight: 241.22 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl 2-fluoro-4-nitrobenzoate - 157665-46-8

Specification

CAS No. 157665-46-8
Molecular Formula C11H12FNO4
Molecular Weight 241.22 g/mol
IUPAC Name tert-butyl 2-fluoro-4-nitrobenzoate
Standard InChI InChI=1S/C11H12FNO4/c1-11(2,3)17-10(14)8-5-4-7(13(15)16)6-9(8)12/h4-6H,1-3H3
Standard InChI Key ISOZHNCXGVENLC-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])F
Canonical SMILES CC(C)(C)OC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])F

Introduction

Structural Characteristics and Properties

Tert-butyl 2-fluoro-4-nitrobenzoate is characterized by a tert-butyl ester group, a fluorine substituent at the 2-position, and a nitro group at the 4-position of the aromatic ring. This specific arrangement of functional groups contributes to its unique chemical reactivity and applications in various research domains .

Physical and Chemical Properties

The compound exhibits specific physical and chemical properties that make it valuable for research and development purposes. These properties are summarized in the following table:

PropertyValue
Molecular FormulaC₁₁H₁₂FNO₄
Molecular Weight241.22 g/mol
CAS Number157665-46-8
IUPAC Nametert-butyl 2-fluoro-4-nitrobenzoate
InChIInChI=1S/C11H12FNO4/c1-11(2,3)17-10(14)8-5-4-7(13(15)16)6-9(8)12/h4-6H,1-3H3
InChIKeyISOZHNCXGVENLC-UHFFFAOYSA-N
SMILESCC(C)(C)OC(=O)C1=C(C=C(C=C1)N+[O-])F

These properties provide essential information for researchers working with this compound, enabling accurate identification and characterization in various experimental contexts .

Synthesis and Preparation Methods

The synthesis of tert-butyl 2-fluoro-4-nitrobenzoate typically involves esterification reactions under specific conditions. Understanding these synthetic routes is crucial for researchers aiming to produce this compound with high purity and yield.

Esterification Approach

The most common method for synthesizing tert-butyl 2-fluoro-4-nitrobenzoate involves the esterification of 2-fluoro-4-nitrobenzoic acid with tert-butyl alcohol. This reaction requires careful control of conditions to ensure optimal yield and purity.

Reaction Conditions

The esterification reaction typically occurs in the presence of a dehydrating agent or an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. Specific reaction parameters include:

  • Starting materials: 2-fluoro-4-nitrobenzoic acid and tert-butanol

  • Catalyst: Strong acid catalyst (such as sulfuric acid)

  • Reaction environment: Reflux conditions

  • Purification: Post-reaction workup to isolate the pure compound

Chemical Reactivity

Tert-butyl 2-fluoro-4-nitrobenzoate can undergo various chemical transformations, making it a valuable building block in organic synthesis. Its reactivity is primarily influenced by the functional groups present in its structure.

Reduction Reactions

The nitro group can be reduced to an amino group using appropriate reducing agents. This transformation is particularly valuable in pharmaceutical synthesis, where amino derivatives serve as key intermediates in the production of bioactive compounds.

Substitution Reactions

Applications in Scientific Research

Tert-butyl 2-fluoro-4-nitrobenzoate finds applications across multiple scientific disciplines due to its unique structural features and reactivity profile.

Pharmaceutical Development

Comparative Analysis with Structural Analogs

Understanding how tert-butyl 2-fluoro-4-nitrobenzoate compares with its structural analogs provides valuable insights into structure-activity relationships and helps researchers select the most appropriate compound for specific applications.

Positional Isomers

Different positional isomers of fluorinated nitrobenzoates exhibit varying reactivity patterns and applications. For instance:

  • Tert-butyl 4-fluoro-2-nitrobenzoate (CAS: 942271-60-5): Features a different arrangement of the fluoro and nitro groups, affecting its reactivity profile and potential applications.

  • Tert-butyl 4-fluoro-3-nitrobenzoate (CAS: 579514-75-3): Another positional isomer with distinct chemical properties and reactivity patterns .

These differences highlight the importance of precise structural control in designing compounds for specific applications.

Research Findings and Future Directions

Recent research on tert-butyl 2-fluoro-4-nitrobenzoate has expanded our understanding of its potential applications and has opened new avenues for exploration.

Crystal Structure Analysis

Crystallographic studies have provided valuable insights into the molecular structure and packing patterns of related compounds. Understanding these structural features can inform research on structure-activity relationships and guide the development of new derivatives with enhanced properties .

Mechanistic Studies

Investigations into the mechanisms of reactions involving tert-butyl 2-fluoro-4-nitrobenzoate have enhanced our understanding of its reactivity. The electron-withdrawing effects of both the nitro and fluoro groups play crucial roles in determining the pathways and outcomes of various transformations.

Future Research Directions

Ongoing research is exploring new applications and synthetic methodologies involving tert-butyl 2-fluoro-4-nitrobenzoate. Potential areas for future investigation include:

  • Development of more efficient synthetic routes with higher yields and environmental sustainability

  • Exploration of novel derivatives with enhanced properties for specific applications

  • Investigation of biological activities and potential therapeutic applications

  • Implementation in advanced materials with tailored properties for emerging technologies

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